molecular formula C4H10N2O4S B14613316 Methyl 2-(ethanesulfonyl)hydrazine-1-carboxylate CAS No. 58358-68-2

Methyl 2-(ethanesulfonyl)hydrazine-1-carboxylate

Cat. No.: B14613316
CAS No.: 58358-68-2
M. Wt: 182.20 g/mol
InChI Key: OOBWHPSNTPBSMK-UHFFFAOYSA-N
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Description

Methyl 2-(ethanesulfonyl)hydrazine-1-carboxylate is an organic compound that belongs to the class of hydrazine derivatives. This compound is characterized by the presence of a methyl ester group, an ethanesulfonyl group, and a hydrazine moiety. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(ethanesulfonyl)hydrazine-1-carboxylate typically involves the reaction of methyl hydrazinocarboxylate with ethanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis method, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(ethanesulfonyl)hydrazine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the hydrazine moiety to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted hydrazine derivatives.

Scientific Research Applications

Methyl 2-(ethanesulfonyl)hydrazine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(ethanesulfonyl)hydrazine-1-carboxylate involves its reactivity with nucleophiles and electrophiles. The hydrazine moiety can form hydrazones with carbonyl compounds, while the sulfonyl group can participate in nucleophilic substitution reactions. These interactions can modify the structure and function of biological molecules, making it useful in various biochemical applications .

Comparison with Similar Compounds

Similar Compounds

    Methyl hydrazinocarboxylate: Similar structure but lacks the ethanesulfonyl group.

    Ethanesulfonyl hydrazine: Lacks the methyl ester group.

    Methyl 2-(methanesulfonyl)hydrazine-1-carboxylate: Similar but with a methanesulfonyl group instead of ethanesulfonyl.

Properties

CAS No.

58358-68-2

Molecular Formula

C4H10N2O4S

Molecular Weight

182.20 g/mol

IUPAC Name

methyl N-(ethylsulfonylamino)carbamate

InChI

InChI=1S/C4H10N2O4S/c1-3-11(8,9)6-5-4(7)10-2/h6H,3H2,1-2H3,(H,5,7)

InChI Key

OOBWHPSNTPBSMK-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)NNC(=O)OC

Origin of Product

United States

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